molecular formula C16H14N2O3S2 B1417541 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide CAS No. 320423-88-9

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

Cat. No. B1417541
M. Wt: 346.4 g/mol
InChI Key: AFYAZUJOYKGCKI-UHFFFAOYSA-N
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Description

The compound “4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide” is a derivative of 2,1-Benzothiazine 2,2-Dioxides . It has been studied for its analgesic properties .


Synthesis Analysis

An improved method has been proposed for the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-di-oxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines to give 4-hydroxy-1-methyl-2,2-di-oxo-N- (pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides and analogs with the similar structure in good yield and purity .


Molecular Structure Analysis

The X-ray diffraction structural analysis has indicated that these products exist as internal salts . A mass spectral study of these compounds has shown that they have a characteristically enhanced tendency to extrude SO2 .


Chemical Reactions Analysis

The reaction of equimolar amounts of the methyl ester of 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid and a primary hetarylamine carried out in dry xylene at 150 °C should be entirely applicable for the synthesis of most of the desired derivatives .


Physical And Chemical Properties Analysis

The compound forms colorless crystals with a melting point of 189–191 °C . The 1H-NMR (400 MHz, DMSO-d6) spectrum is δ 12.23 (br. s, 2H, 4-OH + SO2 NH), 7.94 (d, 1H, J = 8.1 Hz, H-5), 7.67 (t, 1H, J = 7.6 Hz, H-7), 7.26 (t, 1H, J = 7.7 Hz, H-6), 7.11 (d, 1H, J = 8.3 Hz, H-8), 3.90 (s, 3H, OCH3) .

Scientific Research Applications

Synthesis and Biological Properties

Research in the synthesis of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ6,1-benzothiazine-3-carbothioamide derivatives has demonstrated potential applications in pharmacology. Studies have shown that these compounds, especially those with a free carboxyl group, may be useful as diuretics. Additionally, carbamide derivatives of this chemical class have been found to have potential as analgesics. However, esterification with lower alkyl alcohols appeared to be less effective (Ukrainets et al., 2017).

Molecular Structure Studies

In-depth studies have been conducted on the molecular structure of specific derivatives, such as ethyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. These studies, including PMR spectroscopy and X-ray crystal structure analysis, have provided insights into the spatial arrangement of the molecule's components and their impact on pharmacological effectiveness (Ukrainets et al., 2017).

Analgesic Properties

A significant body of research has focused on the analgesic properties of various derivatives of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ6,1-benzothiazine-3-carbothioamide. Improved synthesis methods have led to the creation of compounds with enhanced analgesic properties, surpassing known oxicam drugs in effectiveness (Ukrainets et al., 2014).

Antibacterial and Antioxidant Activities

Some studies have extended beyond analgesic properties, exploring the antibacterial and antioxidant activities of certain derivatives. These studies have identified compounds with marked activity against specific bacterial strains and demonstrated significant DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).

properties

IUPAC Name

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-2λ6,1-benzothiazine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-18-13-10-6-5-9-12(13)14(19)15(23(18,20)21)16(22)17-11-7-3-2-4-8-11/h2-10,19H,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYAZUJOYKGCKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=S)NC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001133703
Record name 1H-2,1-Benzothiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-phenyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

CAS RN

320423-88-9
Record name 1H-2,1-Benzothiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-phenyl-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320423-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-2,1-Benzothiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-phenyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 2
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 3
Reactant of Route 3
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 4
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 5
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 6
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

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